Maleimide, N-phenethyl-

Overview

Description

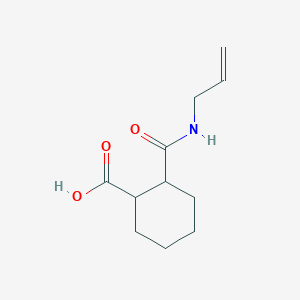

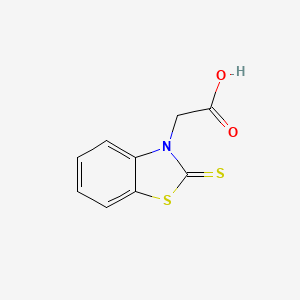

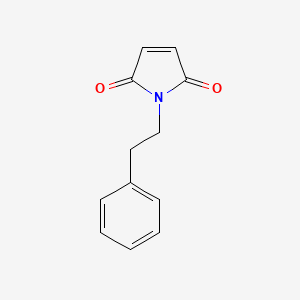

“Maleimide, N-phenethyl-” is a derivative of maleimide where the NH group is replaced with a phenethyl group . Maleimides are important building blocks in organic synthesis . They are used in the site-selective modification of proteins . The name “maleimide” is a contraction of maleic acid and imide, the -C(O)NHC(O)- functional group .

Synthesis Analysis

The synthesis of N-phenylmaleimides involves two steps from maleic anhydride and a substituted aniline . This process is part of a green multi-step synthesis used in undergraduate organic chemistry laboratories .

Molecular Structure Analysis

The molecular formula of “Maleimide, N-phenethyl-” is C12H11NO2 . The structure of maleimides can be analyzed using spectroscopic analysis . This method measures the absorption of radiation as a function of wavelength, revealing a directly proportional relationship between absorbance and the concentration of the functional groups in the material sample .

Chemical Reactions Analysis

Maleimides are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions . They react with thiols to form thioethers, featuring a strong C-S bond . The reaction generates succinimides that are unstable over prolonged time in vivo .

Physical And Chemical Properties Analysis

The physical and chemical properties of maleimides can be characterized using optical and electron microscopy, vibrational spectroscopy, cyclic voltammetry, and electrochemical impedance spectroscopy .

Scientific Research Applications

Summary of the Application

N-phenethyl maleimide (NPEM) is used as a derivatizing agent for biological thiols. It is compared with N-ethyl maleimide (NEM) for efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability .

Methods of Application

The derivatization process involves the reaction of NPEM with thiols. Four thiols, cysteine (CYS), homocysteine, N-acetylcysteine (NAC), and glutathione (GSH), were used for the evaluation. Using a 1:10 ratio of thiol:derivatizing agent, complete derivatization was obtained within 30 minutes for both agents tested .

2. Synthesis of Maleimide-Functionalized Polymers

Summary of the Application

Maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers, and their corresponding polymers (PEDOT) and copolymers, are synthesized using N-phenethyl maleimide. The maleimide functionality can be readily reacted with a number of other moieties and provides access to a wide variety of potentially useful variants of EDOT .

Methods of Application

The design, synthesis, and characterization of maleimide-functionalized EDOT monomers, and their corresponding polymers and copolymers, are described. Several novel varieties of functionalized EDOT monomers were developed and investigated, including EDOT-maleimide, EDOT-maleimide-cholesterol, EDOT-maleimide-adamantane, and EDOT-maleimide-cysteine .

Results or Outcomes

The physical and chemical properties of the resulting polymer films were characterized using various techniques. These materials make it possible to precisely tailor the electrical and biological properties of poly (alkylthiophenes) that are of considerable current interest for a variety of applications including bioelectronic devices .

3. Precise Sequence Regulation

Summary of the Application

N-phenethyl maleimide is used in the synthesis of sequence-controlled polymers (SCPs). The sequence of monomers along a polymer chain plays a crucial role in dictating the properties and applications of both natural and artificial polymers .

Methods of Application

This research outlines the recent advances in SCPs, mainly based upon constructing SCPs through maleimide chemistry. The synthetic approaches for SCPs can be divided into three main categories: step growth, chain growth, and multistep growth .

Results or Outcomes

The study discusses the potential applications of SCPs. The precise sequence regulation through maleimide chemistry enables monomers or building blocks to be placed at precise positions along a discrete polymer chain, producing sequence-defined polymers (SDPs) with unique properties .

4. Protection of Biological Thiols

Summary of the Application

N-phenethyl maleimide (NPEM) is used to protect biological thiols from oxidation during sample manipulation. This is crucial for the accurate measurement of thiol concentrations, which serve as biomarkers for the evaluation of oxidative stress .

Methods of Application

The work involved a systematic comparison of two cell-permeable derivatizing agents: N-ethyl maleimide (NEM) and N-phenethyl maleimide (NPEM). The comparison was based on several criteria, including derivatization efficiency, ionization enhancement, side product formation, reaction selectivity for thiols, pH dependence of the reaction, and derivative stability .

Results or Outcomes

While NPEM provided better ionization of the thiols, it led to more extensive side reactions, such as double derivatization and ring opening, which hindered the accurate measurement of the thiol concentrations. Both NEM and NPEM showed significant reactivity with amine-containing metabolites depending on the pH used during derivatization .

5. Synthesis of Sequence-Defined Polymers

Summary of the Application

N-phenethyl maleimide is used in the synthesis of sequence-defined polymers (SDPs). The precise sequence regulation through maleimide chemistry enables monomers or building blocks to be placed at precise positions along a discrete polymer chain, producing SDPs with unique properties .

Methods of Application

The synthetic approaches for SDPs can be divided into three main categories: step growth, chain growth, and multistep growth. The multistep growth methods, such as solid/liquid-support iterative growth, iterative exponential growth, single-unit monomer insertions, and template approaches, enable monomers or building blocks to be placed at precise positions along a discrete polymer chain .

Results or Outcomes

The precise sequence regulation through maleimide chemistry produces SDPs with unique properties. These materials have potential applications in various fields, including bioelectronics .

Safety And Hazards

Future Directions

Transition-metal-catalyzed directed C–H alkenylation with maleimides has attracted much attention in recent years . These derivatives can be readily modified into biologically important compounds . The development of materials that could directly interface electrical components with specific neurons is also a promising area of research .

properties

IUPAC Name |

1-(2-phenylethyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-6-7-12(15)13(11)9-8-10-4-2-1-3-5-10/h1-7H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGBGLKCFQULNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287848 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maleimide, N-phenethyl- | |

CAS RN |

6943-90-4 | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleimide, N-phenethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.